3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol
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Overview
Description
3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol is a complex organic compound with a unique bicyclic structure. . Its structure consists of a bicyclo[3.2.0]heptane ring system with a phenylmethoxy group and a hydroxyl group attached, making it a versatile building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenylmethoxy group: This step often involves the use of a phenylmethoxy halide in the presence of a base to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, or bases can be used depending on the desired substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure and functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine: Similar structure but with an amine group instead of a hydroxyl group.
6,6-Dimethyl-2-methylenebicyclo[3.2.0]heptan-3-ol: Another bicyclic compound with different substituents.
Uniqueness
3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol is unique due to its specific combination of a phenylmethoxy group and a hydroxyl group on a bicyclic ring system. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-phenylmethoxybicyclo[3.2.0]heptan-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-14-7-11-6-12(8-13(11)14)16-9-10-4-2-1-3-5-10/h1-5,11-15H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKMKEPNKHVTQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2CC1OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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